2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid
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Overview
Description
This compound is synthesized to bind trivalent metals with high stability constants and to bifunctionally link the radiometal with antibodies . It has been used in various scientific research applications, particularly in the field of radiopharmaceuticals.
Preparation Methods
The synthesis of N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid involves several steps. The compound is typically synthesized by reacting N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid with 4-bromoacetamidobenzyl chloride under specific conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide, at an elevated temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can undergo nucleophilic substitution reactions with thiol-containing compounds, forming stable thioether linkages.
Complexation Reactions: The compound forms stable complexes with trivalent metals, such as indium and gallium, under mild conditions.
Oxidation and Reduction Reactions: The phenolic groups in the compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Scientific Research Applications
N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid has several scientific research applications:
Radiopharmaceuticals: It is used as a chelating agent for radiolabeling antibodies, particularly in cancer research.
Iron Chelation Therapy: The compound has been studied as a potential alternative to deferoxamine for iron chelation therapy in patients with transfusional iron overload.
PET Imaging: It is used in the development of PET imaging probes for prostate cancer.
Mechanism of Action
The mechanism of action of N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid involves its ability to form stable complexes with trivalent metals. The compound binds to the metal ion through its phenolic and carboxylate groups, forming a highly stable chelate . This chelate can then be conjugated to antibodies or other biomolecules, allowing for targeted delivery of the radiometal to specific tissues or cells.
Comparison with Similar Compounds
N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid is similar to other chelating agents such as deferoxamine and N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED). it has several unique features:
Higher Stability: The compound forms more stable complexes with trivalent metals compared to deferoxamine.
Improved Radiolabeling Efficiency: It allows for more efficient radiolabeling of antibodies compared to other chelating agents.
Reduced Steric Hindrance: The addition of a benzyl group in the linker arm reduces steric hindrance, allowing for better interaction with the target biomolecule.
Similar compounds include:
Properties
CAS No. |
126926-47-4 |
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Molecular Formula |
C29H32BrN3O7 |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C29H32BrN3O7/c30-14-27(36)31-23-11-9-20(10-12-23)13-24(33(19-29(39)40)16-22-6-2-4-8-26(22)35)17-32(18-28(37)38)15-21-5-1-3-7-25(21)34/h1-12,24,34-35H,13-19H2,(H,31,36)(H,37,38)(H,39,40) |
InChI Key |
PJZDMOUUFZCTBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
Synonyms |
1-(4-bromoacetamidobenzyl)-N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid Br-Phi-HBED N,N'-bis(2-hydoxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N'-diacetic acid |
Origin of Product |
United States |
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